![molecular formula C15H12F3NO3S B5652055 ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5652055.png)
ethyl 5-phenyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar thiophene derivatives typically involves multicomponent reactions under mild conditions. For instance, a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, was synthesized through a one-pot, three-component condensation involving ethyl 3-aminocrotonate and phenyl isothiocyanates among others, demonstrating the versatility and reactivity of such molecular frameworks (Pekparlak et al., 2018).
Molecular Structure Analysis
The molecular geometry and structure of related thiophene derivatives have been elucidated using X-ray diffraction crystallography and supported by density functional theory (DFT) calculations. These studies provide insights into the electronic structure and potential reactive sites of the molecule, critical for understanding its chemical behavior (Pekparlak et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving thiophene derivatives often exhibit regio- and stereo-selectivity, showcasing their potential in synthesizing complex molecules with specific configurations. For example, the synthesis of trifluoromethylated isoxazolidines from 1,1,1-Trifluoro-3-phenylsulfonylpropene highlights the controlled formation of these compounds, which can be further modified to obtain desired properties (Tsuge, Okano, & Eguchi*, 1995).
properties
IUPAC Name |
ethyl 5-phenyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-2-22-13(20)10-8-11(9-6-4-3-5-7-9)23-12(10)19-14(21)15(16,17)18/h3-8H,2H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWCXZNJDGHYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate |
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